2,4-Decadienoic acid, methyl ester, (2E,4E)-
2,4-Decadienoic acid, methyl ester, (2E,4E)-
Methyl 2E, 4Z-decadienoate, also known as methyl 2E, 4Z-decadienoic acid or fema 3859, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E, 4Z-decadienoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2E, 4Z-decadienoate has been primarily detected in urine. Within the cell, methyl 2E, 4Z-decadienoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2E, 4Z-decadienoate is a fruity, pear, and waxy tasting compound that can be found in fruits and pomes. This makes methyl 2E, 4Z-decadienoate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
4493-42-9
VCID:
VC21187238
InChI:
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3
SMILES:
CCCCCC=CC=CC(=O)OC
Molecular Formula:
C11H18O2
Molecular Weight:
182.26 g/mol
2,4-Decadienoic acid, methyl ester, (2E,4E)-
CAS No.: 4493-42-9
Cat. No.: VC21187238
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 2E, 4Z-decadienoate, also known as methyl 2E, 4Z-decadienoic acid or fema 3859, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E, 4Z-decadienoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2E, 4Z-decadienoate has been primarily detected in urine. Within the cell, methyl 2E, 4Z-decadienoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2E, 4Z-decadienoate is a fruity, pear, and waxy tasting compound that can be found in fruits and pomes. This makes methyl 2E, 4Z-decadienoate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 4493-42-9 |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | methyl deca-2,4-dienoate |
| Standard InChI | InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | SFHSEXGIVSBRRK-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCC/C=C/C=C\C(=O)OC |
| SMILES | CCCCCC=CC=CC(=O)OC |
| Canonical SMILES | CCCCCC=CC=CC(=O)OC |
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